molecular formula C21H22ClN5O2 B2381436 N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1006785-26-7

N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2381436
CAS RN: 1006785-26-7
M. Wt: 411.89
InChI Key: QSHVYOZPEYFPKP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antioxidant Activity

  • N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide and its derivatives have been found to exhibit significant antioxidant activities. Studies demonstrate that certain pyrazole-acetamide derivatives, including those similar in structure to the compound , possess antioxidant properties, as assessed by DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

2. Antimicrobial and Anticancer Activities

  • Derivatives of N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds exhibited significant antimicrobial activity and were compared to standard drugs like ciprofloxacin and fluconazole. Additionally, some derivatives showed potential as anticancer agents with activities comparable to standard drugs (Mehta et al., 2019).

3. Anti-Inflammatory Activity

  • Studies on similar acetamide derivatives indicate their potential in exhibiting anti-inflammatory activity. Some synthesized derivatives of N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide have demonstrated significant anti-inflammatory properties (Sunder et al., 2013).

4. Structural and Spectroscopic Analysis

  • The compound's derivatives have been characterized structurally and spectroscopically, contributing to the understanding of its chemical properties and potential applications. These characterizations include infrared spectrophotometry, nuclear magnetic resonance, and crystallography, providing insights into the compound's molecular structure and properties (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-13-10-14(2)27(25-13)21-24-18-9-4-3-8-17(18)20(29)26(21)12-19(28)23-16-7-5-6-15(22)11-16/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHVYOZPEYFPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

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